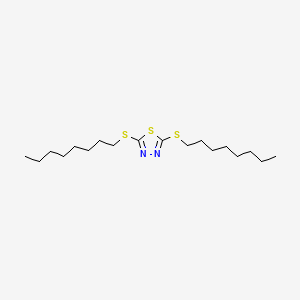

Bis(octylsulfanyl)-1,3,4-thiadiazole

Description

Contextualization of 1,3,4-Thiadiazole (B1197879) Derivatives in Contemporary Chemical Research

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur atom and two nitrogen atoms. This structural motif has proven to be a versatile scaffold in a multitude of chemical disciplines, most notably in medicinal chemistry and materials science. The aromatic nature of the 1,3,4-thiadiazole ring imparts significant in vivo stability, a desirable characteristic for pharmacologically active agents. mdpi.com

In the realm of medicinal chemistry, derivatives of 1,3,4-thiadiazole have demonstrated a wide spectrum of biological activities. These compounds have been extensively investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and anticonvulsant agents. researchgate.net The structural versatility of the 1,3,4-thiadiazole core allows for the introduction of various substituents, enabling the fine-tuning of their therapeutic properties. mdpi.com For instance, the incorporation of different functional groups can enhance the interaction of these molecules with biological targets. mdpi.com

The synthesis of 1,3,4-thiadiazole derivatives is also a subject of extensive research, with numerous synthetic routes being developed to access a diverse range of substituted compounds. These synthetic strategies often involve the cyclization of thiosemicarbazides or the reaction of acid hydrazides with carbon disulfide. The continuous development of novel synthetic methodologies facilitates the exploration of new chemical space and the discovery of 1,3,4-thiadiazole derivatives with enhanced properties.

Diverse Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against a range of bacteria and fungi. |

| Anticancer | Shows potential in inhibiting the growth of various cancer cell lines. |

| Anti-inflammatory | Exhibits properties that can reduce inflammation. |

| Anticonvulsant | Investigated for its potential in managing seizures. |

Significance of Sulfur-Containing Heterocycles in Advanced Materials and Chemical Systems

Heterocyclic compounds that incorporate sulfur atoms into their ring structures are of paramount importance in the development of advanced materials. The presence of sulfur imparts unique electronic and physical properties to these molecules, making them suitable for a wide array of applications. Sulfur-containing heterocycles are integral components in the design of organic conductors, semiconductors, and materials with nonlinear optical properties.

The ability of sulfur to participate in various bonding interactions, including the formation of stable radical ions and charge-transfer complexes, is a key factor in the utility of these compounds in electronic materials. Furthermore, the polarizability of the sulfur atom contributes to the desirable optical and electronic characteristics of these materials.

In addition to electronic and optical applications, sulfur-containing heterocycles are also employed in the development of functional polymers. The incorporation of these heterocyclic units into polymer backbones can enhance thermal stability, conductivity, and other material properties. The rich chemistry of sulfur allows for the synthesis of a diverse range of heterocyclic systems with tailored properties for specific applications.

Specific Academic Relevance of Bis(octylsulfanyl)-1,3,4-thiadiazole

This compound, also referred to in the literature as 2,5-bis(octylthio)-1,3,4-thiadiazole, is a specific derivative of the 1,3,4-thiadiazole core that has found a niche in industrial applications, particularly as a lubricant additive. The two octylsulfanyl side chains, which consist of eight-carbon alkyl chains attached to a sulfur atom, confer specific physicochemical properties to the molecule.

The primary academic and industrial interest in this compound lies in its performance as a multifunctional additive in lubricating oils. It functions as an extreme-pressure (EP) and anti-wear (AW) agent, as well as a corrosion inhibitor. google.com The long alkyl chains enhance its solubility in nonpolar lubricant base oils, while the sulfur atoms in both the thiadiazole ring and the side chains play a crucial role in its protective functions.

Under high-pressure conditions, the sulfur atoms in this compound interact with metal surfaces to form a protective tribofilm. This film prevents direct metal-to-metal contact, thereby reducing friction and wear. As a corrosion inhibitor, the molecule adsorbs onto the metal surface, forming a protective layer that shields the metal from corrosive agents. google.commdpi.com The nitrogen and sulfur atoms in the thiadiazole ring are believed to play a key role in the adsorption process. mdpi.com

While the primary focus of research on this compound has been on its application in lubricants, some studies have also explored its potential antioxidant properties. The presence of multiple sulfur atoms suggests that it may act as a radical scavenger, thereby inhibiting the oxidative degradation of lubricating oils.

Properties and Applications of this compound

| Property | Application | Mechanism of Action |

|---|---|---|

| Extreme-Pressure (EP) Agent | Lubricants | Forms a protective film on metal surfaces under high pressure. |

| Anti-Wear (AW) Agent | Lubricants | Reduces friction and wear between moving parts. |

| Corrosion Inhibitor | Lubricants, Metalworking Fluids | Adsorbs on metal surfaces to form a protective barrier. google.commdpi.com |

| Antioxidant | Lubricants | May inhibit oxidative degradation of base oils. |

Structure

2D Structure

Properties

IUPAC Name |

2,5-bis(octylsulfanyl)-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2S3/c1-3-5-7-9-11-13-15-21-17-19-20-18(23-17)22-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZEBMSFQKMIPRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCSC1=NN=C(S1)SCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis Octylsulfanyl 1,3,4 Thiadiazole and Its Analogues

Cyclization Reactions in the Formation of 1,3,4-Thiadiazole (B1197879) Core Structures

The construction of the 1,3,4-thiadiazole ring is a foundational step in the synthesis of its derivatives. This is typically achieved through cyclization reactions, where acyclic precursors are transformed into the desired five-membered heterocyclic system.

Reactions of Oxalic Acid with N-Alkyl/Allyl Thiosemicarbazides

A well-established method for synthesizing the 1,3,4-thiadiazole core involves the cyclization of thiosemicarbazide (B42300) derivatives with carboxylic acids. sbq.org.brjocpr.com The reaction mechanism typically starts with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by dehydration. sbq.org.br Subsequent intramolecular cyclization via attack by the sulfur atom and another dehydration step yields the aromatic 1,3,4-thiadiazole ring. sbq.org.br

While various carboxylic acids can be used, dicarboxylic acids like oxalic acid serve as precursors for bis-thiadiazole structures or for creating thiadiazoles with a carboxylic acid group at the 5-position, depending on the stoichiometry and reaction conditions. For instance, a one-pot synthesis of 2-amino-1,3,4-thiadiazole (B1665364) derivatives has been developed using carboxylic acids and thiosemicarbazide in the presence of polyphosphate ester (PPE), which acts as both a catalyst and a dehydrating agent. nih.gov This approach avoids the use of more toxic reagents like phosphorus oxychloride. nih.gov

Cyclization of Acylhydrazines and Thiosemicarbazides

The cyclization of acylhydrazines and thiosemicarbazides is another versatile route to the 1,3,4-thiadiazole skeleton. sbq.org.br This method is efficient and widely used for the formation of 2,5-disubstituted thiadiazoles. bu.edu.eg The process can involve the reaction of acylhydrazines with various thio-reagents. For example, reacting acylhydrazines with isothiocyanates can furnish 2-substituted-1,3,4-thiadiazoles. sbq.org.br

Dehydrating agents such as sulfuric acid, polyphosphoric acid (PPA), or methanesulfonic acid are often employed to facilitate the cyclodehydration of the intermediate monothiodiacylhydrazines to form the final thiadiazole product. bu.edu.eg The use of Lawesson's reagent for the thionation and cyclization of N,N'-acylhydrazines also provides a high-yield pathway to 1,3,4-thiadiazoles. organic-chemistry.org

Functionalization and Derivatization Strategies at the 2,5-Positions

Once the 1,3,4-thiadiazole core is formed, particularly as 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), subsequent reactions at the 2- and 5-positions allow for the introduction of various functional groups, including the octylsulfanyl chains required for the target compound.

Reaction of 2,5-Dimercapto-1,3,4-thiadiazole with Organic Halides

The most direct route to synthesizing Bis(octylsulfanyl)-1,3,4-thiadiazole is through the S-alkylation of 2,5-dimercapto-1,3,4-thiadiazole (DMTD). This reaction involves treating DMTD, which exists in a tautomeric equilibrium with its dithione form, with an appropriate organic halide. nih.govtheamericanjournals.com In this case, an octyl halide, such as 1-bromooctane (B94149) or 1-iodooctane, is used.

The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, to deprotonate the thiol groups, forming a more nucleophilic thiolate. nih.govresearchgate.net This thiolate then displaces the halide from the alkyl chain in a nucleophilic substitution reaction to form the thioether linkage. The use of two equivalents of the octyl halide allows for the alkylation of both sulfur atoms, yielding the desired 2,5-bis(octylsulfanyl)-1,3,4-thiadiazole. researchgate.net The reaction can be performed in solvents like dimethylformamide (DMF) or ethanol. nih.govresearchgate.net

| Starting Material | Reagent | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,5-Dimercapto-1,3,4-thiadiazole | 4-Ethylbromobutyrate | K₂CO₃ | DMF | Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | 92 | nih.gov |

| 2,5-Dimercapto-1,3,4-thiadiazole | Benzyl chloride | NaOH | Ethanol | 2,5-Bis(benzylthio)-1,3,4-thiadiazole | N/A | researchgate.net |

| 2,5-Dimercapto-1,3,4-thiadiazole | Methyl bromoacetate | NaOH | Ethanol | Dimethyl 2,2'-(1,3,4-thiadiazole-2,5-diylbis(sulfanediyl))diacetate | N/A | researchgate.net |

Oxidative Cross-Coupling for Dimeric Thiadiazole Sulfide (B99878) Formation

Dimeric structures, where two 1,3,4-thiadiazole rings are linked by a disulfide bond, can be formed through the oxidative coupling of 2,5-dimercapto-1,3,4-thiadiazole. This process involves the oxidation of the thiol groups on two separate DMTD molecules, leading to the formation of a disulfide (-S-S-) bridge. Various oxidizing agents can be employed to facilitate this reaction. google.com

This type of reaction is a key step in the chemical oxidative polymerization of DMTD, where repeated disulfide bond formation leads to poly(2,5-dimercapto-1,3,4-thiadiazole). researchgate.net The formation of these sulfur-coupled bis-compounds represents a significant derivatization strategy. google.com

Preparation of Polysulfide Derivatives

Beyond simple thioethers and disulfides, polysulfide derivatives of 1,3,4-thiadiazole can also be prepared. These compounds feature chains of two or more sulfur atoms (e.g., -Sₓ-, where x > 2) linking the thiadiazole core to other moieties or linking two thiadiazole units. The synthesis of polymers containing a polysulfide and a 1,3,4-thiadiazole unit has been reported, highlighting the versatility of this heterocyclic core in materials science. researchgate.netresearchgate.net The synthesis often starts with DMTD and involves reactions with elemental sulfur or other sulfur-transfer reagents under specific conditions to build the polysulfide chains.

One-Pot Synthetic Approaches

One-pot synthesis represents an efficient strategy for the construction of complex molecules like bis(1,3,4-thiadiazole) derivatives from simple precursors in a single reaction vessel. This approach minimizes the need for isolating intermediates, thereby saving time, resources, and reducing waste. Research has explored several one-pot methodologies for synthesizing the core 1,3,4-thiadiazole structure and its bis-derivatives.

A notable one-pot, single-step methodology involves the condensation reaction between bis-hydrazonoyl chlorides and various reagents to produce novel series of bis(1,3,4-thiadiazole) derivatives in good yields. nih.govmdpi.comresearchgate.net This approach is valued for its efficiency and straightforward protocol. mdpi.com Similarly, multi-component reactions, such as the one-pot condensation of multiple starting materials, have been effectively used to synthesize related heterocyclic systems, highlighting the versatility of this strategy. ijcce.ac.ir For instance, the reaction of N-arylcyanothioformamides with substituted (Z)-2-oxo-N-phenylpropanehydrazonoyl chlorides under mild, room-temperature conditions can stereoselectively and regioselectively produce a range of 5-arylimino-1,3,4-thiadiazole derivatives. mdpi.com

Another versatile precursor for these syntheses is thiosemicarbazide and its derivatives. The reaction of thiosemicarbazides with reagents like 2,3,5,6-tetrachlorocyclohexa-2,5-diene-1,4-dione can yield 1,3,4-thiadiazoles, although sometimes in lower yields. mdpi.com The synthesis often involves the cyclization of an intermediate, which can be achieved under various conditions. For example, treating a thiosemicarbazide precursor in an acidic medium can lead to the formation of the 1,3,4-thiadiazole ring. researchgate.net

The following table summarizes different one-pot synthetic approaches for 1,3,4-thiadiazole analogues.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Bis-hydrazonoyl chloride | Various reagents | Bis(1,3,4-thiadiazole) derivatives | nih.gov |

| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, 3-(substituted-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Orthophosphoric acid | Thiazole derivatives (related heterocycle) | ijcce.ac.ir |

| Sebacoyl chloride, NH4SCN, 2-cyanoacetohydrazide | Acetone, reflux | Bis(1,3,4-thiadiazole) derivative | orientjchem.org |

| Acid hydrazide, Aryl isothiocyanates | Acidic medium, ultrasound irradiation | Bis-imino-[5-(substituted) phenylamino-1,3,4-thiadiazol-2-yl-]-5,5-dimethylcyclohexane | researchgate.net |

Purification and Isolation Techniques

The purification and isolation of this compound and its analogues are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts, yielding a compound of high purity. The techniques employed are largely standard procedures in synthetic organic chemistry, with the choice depending on the physical properties of the target compound, such as its polarity and crystallinity.

Column Chromatography is a widely used purification method for non-crystalline or oily products. The crude product is passed through a stationary phase, typically silica (B1680970) gel, using a mobile phase (eluent) to separate the desired compound from impurities. The choice of eluent system is crucial for effective separation.

Eluent Systems: Common solvent mixtures for purifying thiadiazole derivatives include hexane (B92381) and dichloromethane (B109758) (CH₂Cl₂). mdpi.commdpi.com The ratio of the solvents is optimized to achieve the best separation, for example, a 5:1 or 1:2 volume ratio of hexane to CH₂Cl₂. mdpi.commdpi.com

Recrystallization is the preferred method for purifying solid compounds. This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Solvents: Ethanol is a commonly used solvent for the recrystallization of 1,3,4-thiadiazole derivatives. researchgate.neteprajournals.comuobaghdad.edu.iq After crystallization, the pure solid product is collected by filtration.

Filtration is the standard method for isolating a solid product from a liquid phase. Following synthesis or recrystallization, the solid precipitate is separated from the reaction mixture or mother liquor. Gravity filtration is often sufficient for this purpose. mdpi.com The collected solid is typically washed with a small amount of cold solvent to remove any residual impurities and then dried. orientjchem.org

The purity of the final product is often monitored and confirmed by Thin Layer Chromatography (TLC) , which provides a quick assessment of the number of components in a mixture. researchgate.net

The following table summarizes the common purification and isolation techniques.

| Technique | Details | Purpose | Reference |

| Column Chromatography | Stationary phase: Silica gel; Eluent: Hexane-CH₂Cl₂ mixtures | Separation of non-crystalline products from impurities | mdpi.commdpi.com |

| Recrystallization | Solvent: Ethanol | Purification of solid compounds | researchgate.neteprajournals.comuobaghdad.edu.iq |

| Filtration | Gravity filtration | Isolation of solid products from solution | mdpi.comorientjchem.org |

| Thin Layer Chromatography (TLC) | Stationary phase: Silica gel plates; Visualization: UV light | Monitoring reaction progress and assessing purity | researchgate.net |

Advanced Spectroscopic and Structural Characterization of Bis Octylsulfanyl 1,3,4 Thiadiazole

Vibrational Spectroscopy for Bond Analysis

Vibrational spectroscopy probes the various stretching and bending motions of bonds within a molecule, offering direct insight into the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Bis(octylsulfanyl)-1,3,4-thiadiazole is characterized by specific absorption bands that confirm the presence of its core structural components: the octyl chains and the 1,3,4-thiadiazole (B1197879) ring. While direct experimental spectra for this specific compound are not widely published, the expected vibrational modes can be accurately predicted based on data from analogous 2,5-dialkylthio-1,3,4-thiadiazole structures. nih.govnih.gov

The most prominent bands are associated with the aliphatic C-H bonds of the two octyl groups. These typically appear in the region of 2850-2960 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups. researchgate.net The C-H bending (scissoring and rocking) vibrations for the methylene (B1212753) groups are expected around 1465 cm⁻¹.

Vibrations originating from the 1,3,4-thiadiazole ring are key to confirming the heterocyclic structure. The C=N (imine) stretching vibration is a characteristic feature of the thiadiazole ring and is typically observed in the 1600-1640 cm⁻¹ region. nih.govmdpi.com Furthermore, vibrations involving the C-S bonds, both within the ring and connecting the ring to the octyl chains, are expected at lower frequencies, generally in the 600-800 cm⁻¹ range. nih.gov

Table 1: Predicted FT-IR Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Asymmetric/Symmetric Stretching | -CH₂, -CH₃ (Octyl) | 2850 - 2960 |

| C-H Bending (Scissoring) | -CH₂- (Octyl) | ~1465 |

| C=N Stretching | Thiadiazole Ring | 1600 - 1640 |

| C-S Stretching | Thiadiazole Ring & S-Alkyl | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and integrations, a complete structural assignment of this compound can be made.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this symmetrically substituted compound is expected to be relatively simple, showing signals corresponding to the protons of the octyl chains. Based on data from similar long-chain alkylthio compounds, a distinct pattern is predicted. nih.govmdpi.com

The methylene protons (S-CH₂) directly attached to the electron-withdrawing sulfur atom of the thiadiazole ring are the most deshielded of the aliphatic protons and are expected to appear as a triplet around δ 3.2-3.4 ppm. The terminal methyl protons (-CH₃) of the octyl chains would appear as a triplet at the most upfield position, typically around δ 0.8-0.9 ppm. The remaining six methylene groups (- (CH₂)₆ -) in the middle of the chain would produce a complex, overlapping multiplet in the region of δ 1.2-1.8 ppm. mdpi.com

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| S-CH₂- | 3.2 - 3.4 | Triplet | 4H |

| S-CH₂-CH₂- | 1.7 - 1.8 | Multiplet (Quintet) | 4H |

| -(CH₂)₅-CH₃ | 1.2 - 1.5 | Multiplet | 20H |

| -CH₃ | 0.8 - 0.9 | Triplet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the molecule's symmetry, nine distinct signals are expected: one for the two equivalent carbons of the thiadiazole ring and eight for the carbons of the octyl chains.

The carbons of the 1,3,4-thiadiazole ring (C2 and C5) are highly deshielded due to their attachment to two electronegative nitrogen atoms and a sulfur atom. Their chemical shift is predicted to be in the range of δ 160-170 ppm. nih.govmdpi.comeprajournals.com The carbon of the methylene group directly bonded to the sulfur (S-CH₂) is expected around δ 32-35 ppm. nih.gov The terminal methyl carbon (-CH₃) would be the most shielded, appearing around δ 14 ppm. The other six methylene carbons of the octyl chain would resonate between δ 22-32 ppm. mdpi.com

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2/C5 (Thiadiazole Ring) | 160 - 170 |

| CH₂-S- | 32 - 35 |

| -(CH₂)₆- | 22 - 32 |

| -CH₃ | ~14 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the carbon atom to which it is directly attached. For instance, it would show a cross-peak connecting the ¹H signal at δ ~3.3 ppm with the ¹³C signal at δ ~34 ppm, confirming the assignment of the S-CH₂ group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₈H₃₆N₂S₃), the exact molecular weight is 388.2044 g/mol .

In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 388 or 389, respectively. The fragmentation pattern would likely involve characteristic cleavages of the alkyl chains and the thiadiazole structure. Common fragmentation pathways for similar alkylthio-heterocycles include: researchgate.net

Alpha-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom.

C-S Bond Cleavage: Fission of the bond between the sulfur atom and the octyl chain, potentially leading to a fragment corresponding to the thiadiazole-dithiolate core.

Fragmentation of the Alkyl Chain: Sequential loss of CₙH₂ₙ₊₁ units from the octyl groups, leading to a series of peaks separated by 14 amu (CH₂).

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By quantifying the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), a direct comparison can be made between the experimental values and the theoretically calculated composition based on the expected molecular formula, C₁₈H₃₄N₂S₃. This analysis is crucial for confirming the purity and identity of this compound.

In a typical procedure, a sample of the compound is combusted in a controlled environment, and the resulting gaseous products (CO₂, H₂O, N₂) are quantitatively measured. The sulfur content is also determined through established analytical methods. The close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target molecule. While specific experimental data for this compound is not publicly available, representative data for analogous 2,5-disubstituted-1,3,4-thiadiazole derivatives confirms the utility of this method. mdpi.com

Table 1: Representative Elemental Analysis Data for a 2,5-disubstituted-1,3,4-thiadiazole Analog (Note: This data is illustrative and not specific to this compound)

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 55.91 | 55.85 |

| Hydrogen (H) | 8.86 | 8.92 |

| Nitrogen (N) | 7.25 | 7.31 |

X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction offers an unambiguous determination of a molecule's solid-state structure. Growing a suitable single crystal of this compound is a prerequisite for this analysis. Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction data allows for the precise mapping of electron density and, consequently, the positions of all atoms in the crystal lattice.

Studies on closely related compounds, such as 2,5-bis-cyclohexylsulfanyl- nih.govjmaterenvironsci.commdpi.comthiadiazole, have successfully employed this technique to elucidate their molecular structures. researchgate.net For this compound, this analysis would reveal the conformation of the octyl chains and the geometry of the central 1,3,4-thiadiazole ring.

Table 2: Representative Crystallographic Data for a 2,5-bis(alkylsulfanyl)-1,3,4-thiadiazole Analog (Note: This data is for illustrative purposes and does not represent this compound)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

Thermal Analysis Methodologies

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. These methods are critical for determining the thermal stability, melting point, and other phase transitions of this compound.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is particularly useful for determining the decomposition temperature and thermal stability of a compound. For this compound, a TGA thermogram would show the temperature at which the compound begins to lose mass, indicating the onset of thermal decomposition. The analysis of similar 2,5-bis-cycloalkylsulfanyl- nih.govjmaterenvironsci.commdpi.comthiadiazoles has demonstrated the utility of TGA in assessing their thermal behavior. researchgate.net

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC is used to detect phase transitions, such as melting and crystallization. A DSC thermogram for this compound would exhibit an endothermic peak corresponding to its melting point. This information is vital for understanding the material's physical properties. The thermal behavior of related bis-cycloalkyl substituted thiadiazoles has been effectively studied using DSC. researchgate.net

Table 3: Representative Thermal Analysis Data for a 2,5-bis(alkylsulfanyl)-1,3,4-thiadiazole Analog (Note: This data is illustrative and not specific to this compound)

| Analysis | Parameter | Value |

|---|---|---|

| TGA | Onset of Decomposition | 250 °C |

Surface Analysis Techniques (e.g., X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While XPS is not typically used for the primary structural characterization of a bulk compound like this compound, it is a powerful tool for studying the surface chemistry of materials where this compound might be applied.

For instance, thiadiazole derivatives are often investigated as corrosion inhibitors. nih.govresearchgate.net In such studies, XPS is used to analyze the surface of the metal to confirm the adsorption of the thiadiazole compound and to understand the nature of the protective film formed. An XPS analysis of a surface treated with this compound would provide information on the binding energies of the C 1s, N 1s, and S 2p core levels, confirming the presence and chemical environment of the molecule on the surface.

Table 4: Representative XPS Binding Energies for a Thiadiazole Derivative Adsorbed on a Surface (Note: This data is for illustrative purposes and does not represent this compound itself)

| Element | Core Level | Binding Energy (eV) |

|---|---|---|

| Carbon | C 1s | 284.8 |

| Nitrogen | N 1s | 400.1 |

Theoretical and Computational Chemistry Studies on Bis Octylsulfanyl 1,3,4 Thiadiazole

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic and geometric properties of molecules. For bis-1,3,4-thiadiazole derivatives, DFT calculations are instrumental in optimizing the molecular geometry to find the most stable conformation (the lowest energy state) researchgate.net. These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape universci.com.

The electronic properties, such as the distribution of electron density and molecular orbital energies, are also determined through DFT. These properties are fundamental to understanding the molecule's reactivity, stability, and spectroscopic characteristics universci.comresearchgate.net. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a commonly employed method in these calculations, known for balancing accuracy and computational efficiency tandfonline.comrsc.org.

The accuracy of DFT calculations is highly dependent on the chosen level of theory and the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger, more complex basis sets provide more accurate results but require greater computational resources.

In studies of bis-1,3,4-thiadiazole derivatives, several Pople-style and correlation-consistent basis sets are frequently used to ensure reliable predictions researchgate.net.

6-311g(2d,2p) and 6-311++g(2d,2p): These are triple-zeta basis sets, meaning they use three functions to describe each valence atomic orbital, offering significant flexibility. The notations (2d,2p) indicate the addition of polarization functions (two d-functions on heavy atoms and one p-function on hydrogen atoms) that allow for anisotropic electron density distribution, which is crucial for describing chemical bonds accurately. The ++ notation in 6-311++g(2d,2p) signifies the addition of diffuse functions to both heavy atoms and hydrogen. These functions are important for describing systems with lone pairs, anions, or weak noncovalent interactions researchgate.netresearchgate.net.

cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): This is another high-level basis set designed to systematically converge towards the complete basis set limit. It is specifically optimized for post-Hartree-Fock methods that account for electron correlation and is known for producing highly accurate geometric and electronic data .

The choice of basis set represents a trade-off between computational cost and accuracy. For bis-1,3,4-thiadiazole systems, calculations are often performed with multiple basis sets to compare and validate the results, ensuring that the predicted properties are not an artifact of the chosen computational level researchgate.net.

| Basis Set | Description | Key Features |

|---|---|---|

| 6-311g(2d,2p) | Pople-style Triple-Zeta | Includes polarization functions on both heavy atoms (2d) and hydrogens (2p) for improved description of bond shapes. |

| 6-311++g(2d,2p) | Pople-style Triple-Zeta | Adds diffuse functions (++) to describe weakly bound electrons, suitable for analyzing noncovalent interactions. researchgate.net |

| cc-pVTZ | Correlation-Consistent Triple-Zeta | Designed for high-accuracy calculations that systematically account for electron correlation. |

Analysis of Intramolecular Interactions

The stability and conformation of a molecule like Bis(octylsulfanyl)-1,3,4-thiadiazole are influenced by a network of intramolecular interactions. Advanced computational techniques allow for the detailed analysis and visualization of these forces.

Noncovalent Interaction (NCI) analysis is a computational method used to identify and visualize weak intramolecular and intermolecular interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This analysis is based on the electron density and its derivatives. The results are typically plotted as 3D isosurfaces, where different colors represent different types of interactions: blue for strong attractive forces (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes researchgate.net.

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of an atom within a molecule and characterizes the chemical bonds between them based on the topology of the electron density. QTAIM analysis locates critical points in the electron density, particularly bond critical points (BCPs) found between two bonded atoms researchgate.net.

The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the chemical bond. For example, a high electron density and a negative Laplacian value are characteristic of a shared (covalent) interaction, while low density and a positive Laplacian indicate a closed-shell interaction (like ionic or van der Waals forces). In studies of bis-1,3,4-thiadiazoles, QTAIM is used to quantify the strength and nature of covalent bonds within the thiadiazole ring and to investigate weaker intramolecular noncovalent bonds researchgate.net.

Beyond QTAIM, other methods are used to quantify the degree or order of a chemical bond. These approaches provide a numerical value that corresponds to the number of electron pairs shared between two atoms (e.g., ~1 for a single bond, ~2 for a double bond).

Mayer Bond Order: This is a widely used method that calculates bond order by analyzing the overlap of atomic orbitals between atoms.

Fuzzy Bond Order: This approach partitions the molecular space into "fuzzy" atomic regions (where an electron can belong to multiple atoms simultaneously) to calculate bond indices.

Laplacian Bond Order (LBO): This newer method defines bond order based on the integral of the negative part of the Laplacian of the electron density in the region of space where atomic orbitals overlap. It has shown a strong correlation with bond polarity and dissociation energy acs.orgresearchgate.netnih.gov.

In a study on novel bis-1,3,4-thiadiazole derivatives, these methods were employed to investigate how substituent groups affect the bond degrees of N-H bonds, providing a deeper understanding of intramolecular electronic effects researchgate.net.

Molecular Reactivity Parameters and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule youtube.com. The energy and distribution of these orbitals are critical for predicting a molecule's chemical behavior jchemlett.comresearchgate.net.

HOMO: This orbital acts as the electron donor. A molecule with a high-energy HOMO is more willing to donate electrons, making it a better nucleophile.

LUMO: This orbital acts as the electron acceptor. A molecule with a low-energy LUMO is more willing to accept electrons, making it a better electrophile.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity universci.comresearchgate.net.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's chemical properties. These parameters are crucial for understanding the reactivity of bis-1,3,4-thiadiazole derivatives universci.comresearchgate.net.

| Parameter | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. universci.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution. researchgate.net |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electronegativity (χ) | -μ | Measures the power of an atom or group to attract electrons. researchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. researchgate.net |

Studies on functionalized bis-1,3,4-thiadiazoles have shown that these compounds possess high electrophilicity indices, suggesting a strong capacity to act as electrophiles in chemical reactions researchgate.net. FMO analysis helps to visualize the regions of the molecule where these orbitals are located, identifying the likely sites for nucleophilic and electrophilic attack universci.comresearchgate.net.

Molecular Electrostatic Potential Maps (MEPS) and Electron Density Distributions

While specific MEP maps and detailed electron density distribution data for this compound are not extensively documented in publicly available literature, general principles derived from studies on similar 1,3,4-thiadiazole (B1197879) derivatives can be extrapolated. The nitrogen and sulfur atoms within the thiadiazole ring are expected to be regions of high electron density (negative potential), making them potential sites for electrophilic attack. Conversely, the carbon atoms of the heterocyclic ring and the attached alkyl chains would exhibit relatively lower electron density (positive potential).

Computational Thermodynamics and Reaction Pathway Analysis

Computational thermodynamics plays a vital role in understanding the stability of molecules and the feasibility of their synthesis. Thermochemical studies on 2-amino-1,3,4-thiadiazole (B1665364) and its alkyl-substituted derivatives have utilized calorimetric techniques and computational calculations to determine their standard molar enthalpies of formation in the gaseous phase. researchgate.net Such studies help in assessing the thermodynamic stability of different derivatives.

The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles has been the subject of several mechanistic studies. bu.edu.egnih.govorganic-chemistry.orgnih.govmdpi.com Proposed reaction pathways often involve the cyclization of thiosemicarbazide (B42300) precursors. nih.govnih.gov For example, the alkylation of 2,5-dimercapto-1,3,4-thiadiazole (B142945) is a common route to produce derivatives like this compound. nih.gov Computational analysis of these reaction pathways can elucidate the transition states and intermediates, providing a deeper understanding of the reaction mechanism and helping to optimize reaction conditions. While a specific, detailed computational analysis of the reaction pathway for the synthesis of this compound is not readily found, the general mechanisms established for similar compounds provide a solid theoretical framework.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics and molecular dynamics (MD) simulations are powerful techniques for studying the conformational behavior and intermolecular interactions of molecules. These methods are particularly useful for understanding how molecules like this compound might interact with surfaces, a key aspect in applications such as corrosion inhibition and lubrication.

MD simulations have been used to study the adsorption of various 1,3,4-thiadiazole derivatives on metal surfaces, such as steel, to understand their corrosion inhibition mechanisms. mdpi.com These simulations can reveal the orientation of the inhibitor molecules on the surface and the nature of the interactions, whether physisorption or chemisorption. For long-chain alkylthio thiadiazoles, the alkyl chains can play a significant role in forming a protective hydrophobic layer on the metal surface.

While specific force field parameters and detailed MD simulation results for this compound are not widely published, studies on similar molecules provide valuable insights. For instance, MD simulations of 1,3,4-thiadiazole derivatives have been used to investigate their binding profiles with biological targets, demonstrating the utility of this technique in understanding molecular interactions. nih.govmdpi.com It is anticipated that MD simulations of this compound would reveal a strong interaction of the sulfur and nitrogen atoms of the thiadiazole ring with metal surfaces, while the octylsulfanyl chains would extend away from the surface, contributing to a protective barrier.

Applications of Bis Octylsulfanyl 1,3,4 Thiadiazole in Materials Science

Tribological Performance as Lubricant Additives

Bis(octylsulfanyl)-1,3,4-thiadiazole and its derivatives are recognized for their capacity to enhance the tribological properties of base oils, functioning as ashless, non-corrosive additives. researchgate.net These compounds are particularly effective under extreme pressure and boundary lubrication regimes where direct metal-to-metal contact is likely.

Extreme Pressure (EP) Properties

The ability of a lubricant to prevent seizure and welding of interacting surfaces under high loads is critical. This compound demonstrates significant extreme pressure (EP) capabilities. The performance of this additive is often evaluated using a four-ball tester, which measures the weld load (PD) of a lubricant. falex.comnyelubricants.com

Research comparing bis-2,5-octylsulfanyl- researchgate.netresearchgate.netresearchgate.netthiadiazole (BOST) with other additives in a naphthenic base oil (NBO) highlights its effectiveness. While a similar derivative, bis-2,5-benzylsulfanyl- researchgate.netresearchgate.netresearchgate.netthiadiazole (BBST), showed a higher weld load, BOST still exhibited substantial EP properties. researchgate.net The sulfur atoms within the thiadiazole ring and the octyl chains are crucial for this performance, as they react with the metal surface under high pressure and temperature to form a protective sacrificial layer. researchgate.net

Table 1: Extreme Pressure Properties of Thiadiazole Derivatives

| Additive | Base Oil | Weld Load (PD) in Newtons (N) |

|---|---|---|

| bis-2,5-octylsulfanyl- researchgate.netresearchgate.netresearchgate.netthiadiazole (BOST) | NBO | Not explicitly stated, but outperformed by BBST |

| bis-2,5-benzylsulfanyl- researchgate.netresearchgate.netresearchgate.netthiadiazole (BBST) | NBO | 3089 |

Note: Data for BOST's specific weld load was not provided in the source, but its performance was compared to BBST. researchgate.net

Anti-Wear (AW) Performance

In addition to preventing catastrophic welding, lubricant additives must minimize gradual material loss from friction, a property known as anti-wear (AW) performance. The effectiveness of an AW additive is typically quantified by the wear scar diameter (WSD) produced in a four-ball test. nyelubricants.com

Studies have shown that thiadiazole derivatives provide good anti-wear properties. researchgate.netresearchgate.net For instance, the performance of bis-2,5-octylsulfanyl- researchgate.netresearchgate.netresearchgate.netthiadiazole (BOST) was evaluated and compared to other additives. The results indicated that while BOST provided a significant improvement over the base oil, its performance was surpassed by its benzylsulfanyl counterpart (BBST) and conventional additives like medium-chain chlorinated paraffin (B1166041) (MCCP) and zinc dialkyldithiophosphate (ZDDP). researchgate.net

Table 2: Anti-Wear Performance of Thiadiazole Derivatives

| Additive | Base Oil | Anti-Wear (AW) Value (mm²) |

|---|---|---|

| bis-2,5-octylsulfanyl- researchgate.netresearchgate.netresearchgate.netthiadiazole (BOST) | NBO | >5 |

| bis-2,5-benzylsulfanyl- researchgate.netresearchgate.netresearchgate.netthiadiazole (BBST) | NBO | 5 |

Note: The AW value for BOST was noted as being less effective than that of BBST. researchgate.net

Friction Modification Mechanisms

The primary mechanism by which thiadiazole derivatives reduce friction and wear is through the formation of a protective surface film, often called a tribofilm, on the interacting metal surfaces. This film is generated by the chemical reaction of the additive with the metal, triggered by the high temperatures and pressures at the contact points. The sulfur and nitrogen atoms in the this compound molecule are the key active elements in this process. researchgate.net They chemisorb onto the metallic surface, forming a durable, low-shear-strength layer that prevents direct metal-to-metal contact, thereby reducing both friction and wear.

Tribofilm Formation and Surface Interaction Studies

Surface analytical techniques, such as X-ray Photoelectron Spectroscopy (XPS), are employed to study the composition of the tribofilms formed by thiadiazole additives. Analysis of surfaces lubricated with these additives reveals the presence of iron sulfide (B99878) (FeS), iron oxides, and coordinated nitrogen compounds within the tribofilm. researchgate.net This confirms that the sulfur and nitrogen atoms from the thiadiazole molecule are directly involved in the chemical reactions at the surface. The formation of this composite film, which includes both inorganic and organometallic species, is responsible for the enhanced extreme pressure and anti-wear properties observed. researchgate.netresearchgate.net

Corrosion Inhibition Capabilities

Beyond their tribological benefits, thiadiazole derivatives, including this compound, are effective corrosion inhibitors for various metals, such as copper and steel. researchgate.netelectrochemsci.orgmdpi.com They protect the metal by adsorbing onto its surface and forming a protective barrier that isolates the metal from the corrosive environment. nih.gov

The inhibition mechanism involves the interaction of the heteroatoms (nitrogen and sulfur) in the thiadiazole ring with the metal surface. These atoms possess lone pairs of electrons, which can be shared with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate bond and strong adsorption (chemisorption). electrochemsci.org This adsorbed layer blocks the active sites for corrosion, thereby reducing the corrosion rate.

Studies on analogues like 2,5-bis(ethyldisulfanyl)-1,3,4-thiadiazole (B14638759) (DTA) on copper in rolling oil have demonstrated that the inhibition efficiency increases with the concentration of the inhibitor. electrochemsci.org This is attributed to greater surface coverage by the inhibitor molecules. The adsorption of these molecules on the metal surface has been found to follow the Langmuir isotherm, which is characteristic of chemisorption. electrochemsci.org

Table 3: Corrosion Inhibition Efficiency of a Thiadiazole Analogue (DTA) on Copper

| DTA Concentration (mmol/L) | Temperature (K) | Inhibition Efficiency (%) |

|---|---|---|

| 0.5 | 333 | ~85 |

| 1.0 | 333 | ~90 |

| 2.0 | 333 | ~92 |

| 4.0 | 333 | ~95 |

| 0.5 | 373 | ~88 |

| 1.0 | 373 | ~93 |

| 2.0 | 373 | ~95 |

Note: This data is for 2,5-bis(ethyldisulfanyl)-1,3,4-thiadiazole (DTA), a shorter-chain analogue of this compound. electrochemsci.org

Polymer Chemistry Applications

This compound, a derivative of 2,5-dimercapto-1,3,4-thiadiazole (B142945), has found utility in the field of polymer chemistry, particularly in the processing of chlorine-containing polymers.

An improved curing system for chlorinated polymers has been developed utilizing organopolysulfide derivatives of 2,5-dimercapto-1,3,4-thiadiazole. mdpi.com These derivatives, including alkyl thioether variations, serve as effective curing agents for a range of chlorine-containing polymers. mdpi.com This class of polymers includes polychloroprene, chlorinated polyolefins, chlorosulfonated polyolefins, and homopolymers or copolymers of epichlorohydrin. plu.mx

One of the significant challenges with many conventional curing accelerators is their high activity at relatively low temperatures, which can lead to premature vulcanization, also known as scorching. plu.mx This can result in unsatisfactory physical properties of the final vulcanized product. plu.mx The use of certain ether and thioether derivatives of 2,5-dimercapto-1,3,4-thiadiazole addresses this issue by providing a longer scorch time while still enabling rapid crosslinking once the curing temperature is reached. mdpi.com Another notable benefit is the improved bin storage stability of the mixed polymer stock, which allows for more extended use without negatively impacting processing conditions. mdpi.complu.mx

The process of vulcanization involves the chemical crosslinking of polymer chains to improve their physical properties, such as elasticity, strength, and durability. In the context of chlorine-containing polymers, the derivatives of 2,5-dimercapto-1,3,4-thiadiazole act as crucial components in the vulcanization or curing system. mdpi.complu.mx

The following table provides a general comparison of the effects of conventional accelerators versus 2,5-dimercapto-1,3,4-thiadiazole derivatives in the vulcanization of chlorine-containing polymers, based on the described advantages.

| Property | Conventional Curing Accelerators | 2,5-dimercapto-1,3,4-thiadiazole Derivatives |

| Scorch Time | Often short, leading to premature vulcanization. plu.mx | Longer, providing better processing safety. mdpi.com |

| Cure Rate | Can be rapid from low temperatures. plu.mx | Rapid once the onset of cure is reached. mdpi.com |

| Bin Storage Stability | Can be poor, with viscosity increasing over time. plu.mx | Improved, allowing for extended storage of mixed stock. mdpi.com |

| Physical Properties of Vulcanizate | May be unsatisfactory due to scorching. plu.mx | Generally improved due to better cure control. |

Bin Storage Stability of Polymer Composites

The long-term durability and performance of polymer composites during storage, often referred to as bin storage stability, are critical for their practical application. This stability can be compromised by slow degradation processes initiated by factors such as temperature fluctuations, exposure to oxygen, and humidity. The incorporation of additives that can mitigate these degradation pathways is a common strategy to enhance the shelf-life of polymer composites.

While direct research on the specific application of this compound as a stabilizer for the bin storage of polymer composites is not extensively documented in publicly available literature, the chemical functionalities of the molecule suggest a potential role in this area. The 1,3,4-thiadiazole (B1197879) ring is known for its thermal stability and ability to act as a metal deactivator and corrosion inhibitor, properties that can be beneficial in preventing the degradation of polymers catalyzed by metallic impurities.

The octylsulfanyl chains, being long alkyl thioether groups, can confer antioxidant properties. Thioethers are known to act as secondary antioxidants by decomposing hydroperoxides, which are key intermediates in the oxidative degradation of polymers. The long alkyl chains also enhance the compatibility of the additive with the polymer matrix, preventing phase separation and ensuring a homogeneous distribution, which is crucial for effective stabilization.

Although specific data on the performance of this compound in enhancing bin storage stability is not available, the table below provides a hypothetical representation of how such a compound might be expected to perform based on the known properties of similar chemical structures.

Table 1: Postulated Effects of this compound on Polymer Composite Stability During Storage

| Property Monitored | Polymer Composite without Additive | Polymer Composite with this compound (Hypothetical) |

| Oxidation Induction Time (OIT) | Decreases significantly over time | Shows minimal decrease over time |

| Discoloration (Yellowness Index) | Increases noticeably | Exhibits slight to no increase |

| Mechanical Properties (e.g., Tensile Strength) | Shows a gradual decline | Retains a higher percentage of initial properties |

| Melt Flow Index (MFI) | Changes due to chain scission or cross-linking | Remains relatively stable |

This table is illustrative and based on the expected functional roles of the compound's chemical moieties.

Further research and empirical testing are necessary to validate the efficacy of this compound as a dedicated stabilizer for enhancing the bin storage stability of various polymer composites.

Energy Materials and Organic Electronics

The field of organic electronics leverages the tunable electronic properties of organic molecules and polymers for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The design and synthesis of novel organic materials with tailored properties are central to advancing this technology.

In the context of organic photovoltaics, there is a continuous search for new electron-donating (p-type) and electron-accepting (n-type) materials to improve power conversion efficiencies. The 1,3,4-thiadiazole unit is an electron-deficient heterocycle, which makes it a suitable building block for n-type conjugated polymers. When copolymerized with electron-rich units, it can lead to donor-acceptor (D-A) conjugated polymers with low bandgaps, which is advantageous for harvesting a broader range of the solar spectrum.

The incorporation of a bis(1,3,4-thiadiazole) moiety into the backbone of a conjugated polymer can significantly influence its electronic and morphological properties. The octylsulfanyl side chains in this compound play a crucial role in ensuring the solubility of the resulting polymer in common organic solvents, which is essential for solution-based processing techniques used in the fabrication of organic solar cells. Moreover, the length and nature of the alkyl side chains can affect the polymer's self-assembly and the morphology of the active layer in a photovoltaic device, which in turn impacts charge transport and device performance.

Research on conjugated polymers containing bis(1,3,4-thiadiazole) units has demonstrated their potential in organic solar cells. For instance, donor-acceptor alternating copolymers based on 2,2′-bis(1,3,4-thiadiazole) have been developed and have shown promising power conversion efficiencies. greenchemicals.eu The performance of such polymers is often dependent on their molecular weight, with higher molecular weight polymers generally leading to improved device performance due to better film-forming properties and more ordered molecular packing. greenchemicals.eu

The table below summarizes the photovoltaic performance of a representative conjugated polymer incorporating a bis(1,3,4-thiadiazole) unit, illustrating the potential of this class of materials.

Table 2: Photovoltaic Performance of a Representative PBTDzTV:PC71BM-based Solar Cell

| Polymer Molecular Weight (kDa) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) (%) | Power Conversion Efficiency (PCE) (%) |

| 10.5 | 0.78 | 13.1 | 64 | 6.54 |

| 15.2 | 0.79 | 13.9 | 68 | 7.47 |

| 26.6 | 0.80 | 14.2 | 71 | 8.04 |

Data adapted from research on 2,2′-Bis(1,3,4-thiadiazole)-based π-conjugated copolymers. greenchemicals.eu

The promising results achieved with polymers containing the bis(1,3,4-thiadiazole) core highlight the potential of this compound as a valuable building block for the synthesis of next-generation organic electronic materials for photovoltaic and other electronic applications.

Electrochemical Investigations of Bis Octylsulfanyl 1,3,4 Thiadiazole

Cyclic Voltammetry Studies for Redox Properties

Cyclic voltammetry (CV) is a potent tool for probing the redox behavior of Bis(octylsulfanyl)-1,3,4-thiadiazole. In a typical CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. The resulting voltammogram provides information about the oxidation and reduction processes of the compound.

For 1,3,4-thiadiazole (B1197879) derivatives, the redox activity is often associated with the heteroaromatic ring and the sulfur atoms. The presence of the electron-rich octylsulfanyl substituents at the 2 and 5 positions of the thiadiazole ring is expected to influence its electronic properties significantly. These alkylthio groups are generally electron-donating, which would be expected to lower the oxidation potential of the molecule compared to the unsubstituted 1,3,4-thiadiazole core.

While specific cyclic voltammograms for this compound are not widely published in readily accessible literature, studies on related 2,5-disubstituted-1,3,4-thiadiazoles provide a basis for understanding its likely behavior. For instance, the parent compound, 2,5-dimercapto-1,3,4-thiadiazole (B142945), undergoes electrochemical oxidation. The introduction of the octyl chains via a thioether linkage is anticipated to result in an irreversible oxidation peak at a moderately positive potential. This oxidation would likely involve the sulfur atoms of the octylsulfanyl groups and potentially the thiadiazole ring itself.

A representative cyclic voltammogram would likely exhibit one or more anodic (oxidation) peaks and, depending on the stability of the oxidized species, corresponding cathodic (reduction) peaks on the reverse scan. The irreversibility of the redox process, often observed in such compounds, suggests that the oxidized form of the molecule may be unstable and undergo subsequent chemical reactions.

Oxidation Potentials and Electron Transfer Centers

The oxidation potential of this compound is a key parameter that quantifies the ease with which it loses electrons. The electron-donating nature of the two octylsulfanyl groups increases the electron density on the 1,3,4-thiadiazole ring system, making it more susceptible to oxidation than its unsubstituted counterpart.

The primary electron transfer centers in this compound are expected to be the exocyclic sulfur atoms of the octylsulfanyl groups. These sulfur atoms possess lone pairs of electrons that are more readily oxidized than the electrons in the aromatic thiadiazole ring. The oxidation process would likely involve the formation of a radical cation, which may then undergo further reactions.

In studies of similar alkylthio-substituted heterocycles, the first oxidation event is often localized on the sulfur atoms of the substituent chains. The 1,3,4-thiadiazole ring itself is relatively electron-deficient and, therefore, more resistant to oxidation. However, the electronic communication between the substituents and the ring means that the oxidation potential is a property of the molecule as a whole.

Below is an illustrative data table of expected oxidation potentials for this compound and related compounds, based on trends observed in the literature for similar structures.

| Compound | First Oxidation Potential (Epa1 vs. Ag/AgCl) | Second Oxidation Potential (Epa2 vs. Ag/AgCl) | Redox Process Characteristics |

|---|---|---|---|

| 2,5-Dimercapto-1,3,4-thiadiazole | ~ +0.28 V | N/A | Irreversible |

| This compound (Expected) | ~ +0.8 to +1.2 V | ~ +1.4 to +1.8 V | Irreversible |

| Generic 2,5-Diaryl-1,3,4-thiadiazole | ~ +1.5 to +2.0 V | N/A | Often irreversible |

Note: The potential values for this compound are estimations based on data for analogous compounds and are presented for illustrative purposes.

Electrochemical Stability Analysis

The electrochemical stability of this compound is crucial for its potential applications, particularly as a corrosion inhibitor or as a component in electronic devices. Electrochemical stability is often assessed by subjecting the compound to repeated cyclic voltammetry scans. A stable compound will show consistent voltammograms over multiple cycles, whereas an unstable compound will exhibit changes, such as a decrease in peak currents or the appearance of new peaks, indicating decomposition or side reactions.

Studies on the closely related compound, 2,5-bis(octyldithio)-1,3,4-thiadiazole (B84337), have shown that it can form a protective, adsorbed layer on metal surfaces. This suggests a degree of electrochemical stability, as the molecule can withstand the electrochemical conditions at the metal-solution interface and inhibit corrosion. The formation of this film is a result of the interaction between the sulfur and nitrogen atoms of the thiadiazole and the metal surface.

The octyl chains also contribute to the stability of this protective layer by creating a hydrophobic barrier that repels corrosive aqueous species. The electrochemical stability of this compound itself is likely to be similar, with the molecule adsorbing onto electrode surfaces and potentially undergoing electropolymerization at higher potentials to form a passivating film. The irreversibility of its oxidation suggests that while the initial molecule may be consumed, the resulting products can contribute to surface protection.

Influence of Substituents on Electrochemical Behavior

The electrochemical behavior of the 1,3,4-thiadiazole core is highly sensitive to the nature of the substituents at the 2 and 5 positions. The octylsulfanyl groups in this compound play a defining role in its electrochemical properties.

Electronic Effects: The sulfur atoms of the octylsulfanyl groups are connected directly to the thiadiazole ring, allowing for significant electronic interaction. As electron-donating groups, they increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the molecule. A higher HOMO energy corresponds to a lower ionization potential and, consequently, a lower oxidation potential. This makes the molecule easier to oxidize compared to derivatives with electron-withdrawing substituents.

Steric and Solubility Effects: The long octyl chains significantly enhance the solubility of the compound in nonpolar organic solvents, which are commonly used as electrolytes in electrochemical studies. This is a practical advantage for experimental investigations. Sterically, the bulky octyl groups can influence how the molecule orients itself at an electrode surface, which can affect the kinetics of electron transfer and the formation of any surface films.

A comparison of the expected electrochemical properties of 1,3,4-thiadiazole with different types of substituents is presented in the table below, based on computational and experimental studies of various derivatives.

| Substituent Type at C2 and C5 | Example Substituent | Effect on HOMO Level | Expected Oxidation Potential |

|---|---|---|---|

| Hydrogen (unsubstituted) | -H | Baseline | High |

| Electron-donating (alkylthio) | -S-C8H17 | Raises HOMO | Lower |

| Electron-donating (amino) | -NH2 | Significantly raises HOMO | Low |

| Electron-withdrawing (nitro) | -NO2 | Lowers HOMO | Very high (or electrochemically inactive towards oxidation) |

| Aromatic | -Phenyl | Depends on phenyl substitution | Intermediate to high |

Structure Performance Relationships and Rational Design Principles

Influence of Octylsulfanyl Moieties on Molecular Performance

The two octylsulfanyl moieties are critical to the functionality of Bis(octylsulfanyl)-1,3,4-thiadiazole, significantly influencing its physical properties and performance characteristics. The long alkyl chains play a vital role in the molecule's solubility in nonpolar media, such as lubricating oils. google.comgoogle.com This is a key attribute for its application as a lubricant additive.

Studies on similar 2-amino-5-alkyl-1,3,4-thiadiazole compounds have shown that the length of the alkyl chain plays an important role in their performance, for instance, as corrosion inhibitors. researchgate.net The general principle is that longer alkyl chains can lead to the formation of a more compact and orderly protective film on metal surfaces through van der Waals interactions between the chains. This film acts as a barrier, preventing corrosive agents from reaching the metal surface. It is therefore anticipated that the octyl chains in this compound would contribute significantly to its ability to form a protective layer, which is relevant for both corrosion inhibition and tribological applications.

The flexibility of the octyl chains also allows the molecule to orient itself effectively at interfaces, which is crucial for its function as a surface-active agent.

Impact of Core Thiadiazole Ring Modifications

The 1,3,4-thiadiazole (B1197879) ring is the electronically active core of the molecule and is fundamental to its chemical reactivity and performance. This heterocyclic ring is known to be electron-deficient and possesses good thermal and chemical stability. nih.gov The presence of two nitrogen atoms and a sulfur atom in the ring creates sites for potential coordination with metal surfaces. researchgate.netmdpi.comnih.gov

The 1,3,4-thiadiazole nucleus is a versatile scaffold in the design of functional molecules. mdpi.com Modifications to this core, such as the introduction of different substituents at the 2 and 5 positions, can significantly alter the electronic properties and, consequently, the performance of the resulting molecule. For instance, the introduction of electron-donating or electron-withdrawing groups can tune the molecule's redox potential and its interaction with other chemical species.

In the case of this compound, the sulfur atoms of the thiadiazole ring, in conjunction with the sulfur atoms of the octylsulfanyl groups, are expected to be the primary sites of interaction with metal surfaces, a key mechanism in its function as a lubricant additive and corrosion inhibitor.

Derivatization Effects on Specific Performance Metrics (e.g., Tribological, Electrochemical)

Derivatization of the core 2,5-dimercapto-1,3,4-thiadiazole (B142945) structure has a profound impact on its performance in various applications. For instance, the conversion of the mercapto groups to thioether linkages, as in this compound, is a common strategy to improve solubility in base oils for lubrication applications. google.com

Tribological Performance: While specific data for this compound is not readily available, studies on similar thiadiazole derivatives demonstrate their effectiveness as antiwear and extreme pressure additives in lubricants. researchgate.net The proposed mechanism involves the formation of a protective tribofilm on the rubbing metal surfaces. This film is thought to be composed of a complex of the thiadiazole derivative with the metal surface, which reduces friction and prevents wear under high loads. The octylsulfanyl groups are expected to enhance the formation and stability of this film.

Electrochemical Performance: The electrochemical behavior of thiadiazole derivatives is crucial for their performance as corrosion inhibitors. A study on the closely related compound, 2,5-bis(octyldithio)-1,3,4-thiadiazole (B84337) (BODTA), in a rolling oil on an aluminum surface, provides insights into the potential electrochemical properties of this compound. nih.gov The study revealed that the interaction of the thiadiazole derivative with the metal surface can be complex, with the concentration of the additive playing a critical role. At certain concentrations, instead of inhibiting corrosion, an antagonistic effect was observed, leading to accelerated corrosion. nih.gov This highlights the importance of optimizing the formulation for specific applications.

The electrochemical behavior is governed by the molecule's ability to adsorb onto the metal surface and form a protective barrier. The sulfur and nitrogen atoms in the thiadiazole ring and the sulfur atoms in the side chains are the primary sites for this interaction. nih.gov

| Concentration of BODTA (wt%) | Inhibition Efficiency (%) |

|---|---|

| 0.1 | 10.75 |

| 0.3 | -21.53 |

| 0.5 | -30.34 |

| 0.7 | -18.82 |

Data for the closely related compound 2,5-bis(octyldithio)-1,3,4-thiadiazole (BODTA) on an aluminum surface. nih.gov

Computational Insights for Rational Design and Optimization

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the structure-performance relationships of thiadiazole derivatives and for the rational design of new molecules with improved properties. researchgate.netbohrium.comresearchgate.netcu.edu.eg

DFT calculations can provide valuable information about the electronic structure of this compound, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO and LUMO energies are important indicators of a molecule's ability to donate and accept electrons, respectively, which is crucial for its reactivity and interaction with metal surfaces. A higher HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, while a lower LUMO energy indicates a greater ability to accept electrons from the metal. nih.gov

For the related compound BODTA, quantum chemical calculations have shown that the sulfur and nitrogen atoms are the main reactive sites, with the sulfur atoms on the side chains exhibiting stronger reactivity than those in the thiadiazole ring. nih.gov The energy gap between HOMO and LUMO (ΔE) is another important parameter that correlates with the stability and reactivity of the molecule; a smaller energy gap generally implies higher reactivity. nih.gov

These computational insights can guide the design of new thiadiazole derivatives with optimized electronic properties for specific applications. For example, by strategically placing different functional groups on the thiadiazole ring or modifying the alkyl chains, it is possible to tune the HOMO-LUMO gap and the molecule's adsorption characteristics to enhance its performance as a lubricant additive or corrosion inhibitor.

| Parameter | Significance |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates the ability to donate electrons. Higher values suggest stronger donation. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the ability to accept electrons. Lower values suggest stronger acceptance. |

| ΔE (Energy Gap = ELUMO - EHOMO) | Relates to the molecule's reactivity. A smaller gap suggests higher reactivity. |

| Mulliken Charges | Indicate the charge distribution on atoms, identifying sites for electrophilic and nucleophilic attack. |

| Fukui Functions | Predict the reactivity of different sites within the molecule towards nucleophilic and electrophilic attack. |

Key parameters from computational studies and their significance in rational design. nih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes for Enhanced Yield and Sustainability

Current synthetic methodologies for 2,5-disubstituted-1,3,4-thiadiazoles often rely on multi-step processes that may involve harsh reagents, toxic solvents, and moderate yields. A key future direction is the development of more efficient and environmentally benign synthetic pathways for Bis(octylsulfanyl)-1,3,4-thiadiazole.

Research efforts could focus on:

Green Chemistry Principles: Investigating the use of greener solvents (e.g., ethanol, water) and oxidants like hydrogen peroxide to replace hazardous reagents. researchgate.net

Catalytic Innovations: Exploring novel catalysts, potentially heterogeneous or nano-catalysts, to improve reaction rates and selectivity under milder conditions.

Alternative Energy Sources: Utilizing microwave irradiation or ultrasonic-assisted synthesis to shorten reaction times and potentially increase yields, a technique that has proven effective for other 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com

The table below outlines a comparative framework for future synthetic route development.

| Parameter | Conventional Route | Target Green Route | Potential Advantages |

| Starting Materials | Thiosemicarbazide (B42300), Carbon Disulfide, 1-Bromooctane (B94149) | 1,3,4-thiadiazole-2,5-dithiol, 1-Octanethiol | Fewer steps, readily available precursors |

| Solvent | Pyridine, DMF | Ethanol, Water, Supercritical CO₂ | Reduced toxicity and environmental impact |

| Catalyst/Reagent | Strong acids/bases, hazardous oxidants | Heterogeneous catalysts, H₂O₂ | Easier separation, reusability, safer reagents |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, Sonication | Reduced reaction time, lower energy consumption |

| Yield | Moderate | High (>95%) | Improved process economy |

| Work-up | Solvent extraction, column chromatography | Filtration, simple crystallization | Simplified purification, less waste |

Advanced Characterization of Interfacial Mechanisms in Applied Systems

The efficacy of this compound in applications like corrosion inhibition is fundamentally governed by its behavior at interfaces, such as the boundary between a metal surface and a corrosive medium. dntb.gov.uasylzyhg.com A deeper, mechanistic understanding of these interfacial phenomena is crucial for enhancing its performance.

Future research should employ advanced surface science and electrochemical techniques to probe these interactions:

Surface-Specific Spectroscopy: Techniques like X-ray Photoelectron Spectroscopy (XPS) and Sum-Frequency Generation (SFG) spectroscopy can provide detailed information on the chemical composition and molecular orientation of the adsorbed inhibitor layer on a metal surface.

In-Situ Electrochemical Analysis: Combining electrochemical methods like Electrochemical Impedance Spectroscopy (EIS) with techniques such as Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM) can allow for real-time visualization of the protective film formation and its response to the corrosive environment. dntb.gov.uamdpi.com

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can elucidate the nature of the adsorption, distinguishing between physisorption and chemisorption, and identifying the specific atoms (e.g., sulfur and nitrogen) involved in bonding with the metal surface. sylzyhg.commdpi.com

This multi-pronged approach will provide a comprehensive picture of the protective mechanism, guiding the design of more robust and efficient formulations.

Predictive Modeling for Structure-Performance Optimization